4-Benzyl-6-(hydroxymethyl)morpholin-3-one
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Overview
Description
4-Benzyl-6-(hydroxymethyl)morpholin-3-one is a chemical compound that belongs to the morpholine family It is characterized by a benzyl group attached to the nitrogen atom of the morpholine ring and a hydroxymethyl group at the sixth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyl-6-(hydroxymethyl)morpholin-3-one can be achieved through several methods. One common approach involves the reduction of a precursor compound using sodium borohydride (NaBH4) in tetrahydrofuran (THF) at elevated temperatures. The reaction typically involves the addition of methanol and subsequent extraction with ether to isolate the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as silica gel chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
4-Benzyl-6-(hydroxymethyl)morpholin-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form different morpholine derivatives.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, reduced morpholine derivatives, and substituted benzyl morpholine compounds .
Scientific Research Applications
4-Benzyl-6-(hydroxymethyl)morpholin-3-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of 4-Benzyl-6-(hydroxymethyl)morpholin-3-one involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It may also participate in hydrogen bonding and other non-covalent interactions, influencing its reactivity and biological activity .
Comparison with Similar Compounds
Similar Compounds
4-Benzyl-2-hydroxy-morpholin-3-one: This compound has a similar structure but differs in the position of the hydroxyl group.
4-Benzyl-morpholin-3-one: Lacks the hydroxymethyl group, making it less reactive in certain chemical reactions.
Uniqueness
4-Benzyl-6-(hydroxymethyl)morpholin-3-one is unique due to the presence of both the benzyl and hydroxymethyl groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
88695-71-0 |
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Molecular Formula |
C12H15NO3 |
Molecular Weight |
221.25 g/mol |
IUPAC Name |
4-benzyl-6-(hydroxymethyl)morpholin-3-one |
InChI |
InChI=1S/C12H15NO3/c14-8-11-7-13(12(15)9-16-11)6-10-4-2-1-3-5-10/h1-5,11,14H,6-9H2 |
InChI Key |
ZQJCNVAKMWZFSE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OCC(=O)N1CC2=CC=CC=C2)CO |
Origin of Product |
United States |
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